5-Bromo-2-methyl-1-benzothiophene-3-carboxylicacid
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Overview
Description
5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of a bromine atom and a carboxylic acid group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid typically involves the bromination of 2-methylbenzothiophene followed by carboxylation. One common method includes the use of bromine in the presence of a Lewis acid catalyst to introduce the bromine atom at the 5-position of the benzothiophene ring. The subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution: Amino or thiol derivatives of benzothiophene.
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated benzothiophene derivatives.
Coupling: Biaryl compounds.
Scientific Research Applications
5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and carboxylic acid group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiophene: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical transformations.
5-Bromo-2-methylbenzothiazole: Contains a nitrogen atom in place of the sulfur atom, leading to different chemical and biological properties.
5-Bromo-2-methyl-1-benzothiophene: Similar structure but lacks the carboxylic acid group, affecting its solubility and reactivity
Uniqueness
5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid is unique due to the combination of the bromine atom and carboxylic acid group, which enhances its reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceutical agents .
Properties
Molecular Formula |
C10H7BrO2S |
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Molecular Weight |
271.13 g/mol |
IUPAC Name |
5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrO2S/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4H,1H3,(H,12,13) |
InChI Key |
KTWUGBLPNBWZBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
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